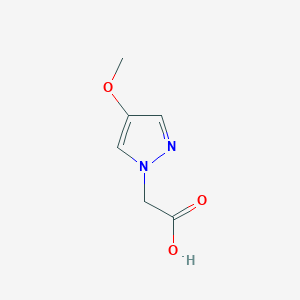

2-(4-methoxy-1H-pyrazol-1-yl)acetic acid

Descripción general

Descripción

2-(4-methoxy-1H-pyrazol-1-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a methoxy group at the 4-position and an acetic acid moiety at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxy-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-methoxypyrazole with a suitable acetic acid derivative. One common method is the esterification of 4-methoxypyrazole with chloroacetic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Carboxylic Acid-Driven Reactions

The acetic acid moiety enables classic carboxylate chemistry:

Mechanistic Notes :

-

Esterification proceeds via acid chloride intermediate using thionyl chloride ().

-

Amidation employs carbodiimide coupling agents to activate the carboxyl group for nucleophilic attack by amines ( ).

Pyrazole Ring Reactivity

The pyrazole nitrogen atoms participate in electrophilic substitutions and cycloadditions:

Key Findings :

-

N-Alkylation occurs preferentially at the N-1 position due to steric and electronic effects ( ).

-

Cyclization with hydrazine forms pyrazoline hybrids via Knoevenagel condensation ( ).

Methoxy Group Transformations

The methoxy substituent undergoes demethylation and electrophilic substitution:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Demethylation | 48% HBr, AcOH reflux | 4-Hydroxy-1H-pyrazol-1-yl acetic acid | 65% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-1H-pyrazol-1-yl acetic acid | 40% |

Experimental Insight :

-

Demethylation under acidic conditions replaces -OCH₃ with -OH, enabling further functionalization ( ).

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs:

Synthetic Utility :

Comparative Reactivity Analysis

The methoxy group significantly alters reactivity compared to analogs:

| Compound | Reaction with SOCl₂/ROH | Reaction with Hydrazine | Demethylation Rate |

|---|---|---|---|

| This compound | Esterification: 90% | Pyrazoline: 82% | 65% (HBr/AcOH) |

| 2-(4-Amino-1H-pyrazol-1-yl)acetic acid | Amidation: 95% | Triazole: 70% | N/A |

| 2-(4-Hydroxy-1H-pyrazol-1-yl)acetic acid | Esterification: 50% | Unstable under reflux | N/A |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Biological Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 2-(4-methoxy-1H-pyrazol-1-yl)acetic acid. Research indicates that compounds within this class can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For example, a related pyrazole derivative demonstrated selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells . The mechanism often involves disruption of microtubule organization and inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that pyrazole derivatives can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antibiotics and antifungal treatments .

Antioxidant Effects

Antioxidant activity is another significant aspect of this compound. The compound can scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .

Industrial Applications

Material Science

In the industrial sector, this compound serves as an intermediate in synthesizing various materials. Its unique chemical properties allow it to be utilized in creating polymers and other complex chemical structures essential for manufacturing processes.

Agricultural Chemistry

The compound's biological activities extend to agricultural applications where it can be used as a pesticide or herbicide. Its efficacy against pests while being less harmful to beneficial organisms makes it an attractive option for sustainable agriculture practices .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a series of pyrazole derivatives on different cancer cell lines. It was found that this compound exhibited significant activity against triple-negative breast cancer cells, inducing apoptosis through the activation of caspases and disruption of microtubule dynamics .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazole derivatives against common pathogens. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent in clinical settings .

Mecanismo De Acción

The mechanism of action of 2-(4-methoxy-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the acetic acid moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparación Con Compuestos Similares

(4-Hydroxypyrazol-1-yl)-acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

(4-Methylpyrazol-1-yl)-acetic acid: Contains a methyl group instead of a methoxy group.

(4-Chloropyrazol-1-yl)-acetic acid: Features a chlorine atom in place of the methoxy group.

Uniqueness: 2-(4-methoxy-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis and drug development.

Actividad Biológica

2-(4-Methoxy-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects by:

- Inhibiting Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases .

- Modulating Signaling Pathways : It can influence signaling cascades that regulate cell proliferation and apoptosis, which is particularly relevant in cancer biology .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated that this compound exhibits significant activity against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

| Candida albicans | 0.15 μg/mL |

These results indicate that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In a study measuring cytokine levels, it was found to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its effectiveness in managing inflammatory conditions.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 75 |

This reduction indicates a promising role for the compound in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented, and this compound is no exception. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.3 |

The observed IC50 values suggest that this compound might be effective in cancer therapy by targeting specific cellular pathways involved in tumor growth .

Case Studies

Several case studies have explored the biological activities of similar pyrazole derivatives, providing insights into their therapeutic potential:

- Study on Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives indicated that modifications at the methoxy position significantly enhanced antimicrobial activity against resistant strains of bacteria .

- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory effects noted that compounds with similar structures reduced inflammation markers in animal models, supporting their use as non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Studies : Clinical trials involving pyrazole derivatives have shown promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens .

Propiedades

IUPAC Name |

2-(4-methoxypyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOVKLAUAODVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.